ethyl 2-(4-methoxyphenoxy)-2-methylpropanoate
CAS No.: 18672-05-4
Cat. No.: VC8829558
Molecular Formula: C13H18O4
Molecular Weight: 238.28 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 18672-05-4 |
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Molecular Formula | C13H18O4 |
Molecular Weight | 238.28 g/mol |
IUPAC Name | ethyl 2-(4-methoxyphenoxy)-2-methylpropanoate |
Standard InChI | InChI=1S/C13H18O4/c1-5-16-12(14)13(2,3)17-11-8-6-10(15-4)7-9-11/h6-9H,5H2,1-4H3 |
Standard InChI Key | ZQWYUWMVMXZCNA-UHFFFAOYSA-N |
SMILES | CCOC(=O)C(C)(C)OC1=CC=C(C=C1)OC |
Canonical SMILES | CCOC(=O)C(C)(C)OC1=CC=C(C=C1)OC |
Introduction
Chemical Identity and Structural Characteristics
Ethyl 2-(4-methoxyphenoxy)-2-methylpropanoate is a methyl-branched ester featuring a 4-methoxyphenoxy group. Its IUPAC name, ethyl 2-(4-methoxyphenoxy)-2-methylpropanoate, reflects the ester’s ethyl group, the methoxy-substituted phenoxy moiety, and the methyl branches on the propanoate backbone . Key identifiers include:
The methoxy group at the para position of the phenoxy ring enhances electron donation via resonance, increasing the aromatic ring’s electron density compared to hydroxy- or halogen-substituted analogs . This electronic profile influences reactivity in substitution reactions and non-covalent interactions in biological systems .
Synthesis and Preparation Methods
Laboratory-Scale Synthesis
The compound is synthesized via nucleophilic aromatic substitution between ethyl 2-bromo-2-methylpropanoate and 4-methoxyphenol. A typical procedure involves:
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Dissolving 4-methoxyphenol (20 mmol) in acetone (50 mL).
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Adding potassium carbonate (20 mmol) and a catalytic amount of sodium iodide.
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Dropwise addition of ethyl 2-bromo-2-methylpropanoate (10 mmol) in acetone.
The reaction proceeds via an mechanism, where the phenolate ion attacks the electrophilic carbon adjacent to the ester group. Purification involves filtration, solvent removal under reduced pressure, and column chromatography using petroleum ether/ethyl acetate gradients . Yields typically range from 30–40%, limited by steric hindrance from the methyl branches .
Industrial Production
Scalable methods employ continuous flow reactors to improve heat transfer and reaction efficiency. For example, microreactors operating at elevated pressures (5–10 bar) reduce reaction times to 6–8 hours while maintaining yields ≥35% . Post-synthesis purification leverages fractional distillation or recrystallization from ethanol/water mixtures to achieve >98% purity .
Chemical Properties and Reactivity
Physicochemical Properties
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Solubility: Miscible with polar aprotic solvents (e.g., acetone, DMSO) but insoluble in water due to the hydrophobic ester and methoxy groups.
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Stability: Stable under ambient conditions but susceptible to hydrolysis in acidic or basic media, yielding 4-methoxyphenol and 2-methylpropanoic acid.
Ester Hydrolysis
Under alkaline conditions (e.g., NaOH/EtOH), the ester undergoes saponification:
The sodium salt of 2-(4-methoxyphenoxy)-2-methylpropanoic acid precipitates upon acidification.
Electrophilic Aromatic Substitution
The electron-rich phenoxy ring undergoes nitration and bromination at the ortho and para positions relative to the methoxy group. For example, bromination with yields 3-bromo-4-methoxyphenoxy derivatives.
Reduction
Lithium aluminum hydride () reduces the ester to ethyl 2-(4-methoxyphenoxy)-2-methylpropanol, a primary alcohol.
Comparison with Analogous Compounds
Compound | Substituent | Molecular Weight (g/mol) | Key Properties |
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Ethyl 2-(4-methoxyphenoxy)-2-methylpropanoate | -OCH₃ | 238.28 | High electron density, moderate lipophilicity |
Ethyl 2-(4-fluorophenoxy)-2-methylpropanoate | -F | 226.24 | Enhanced electronegativity, antibacterial activity |
Ethyl 2-(4-hydroxyphenoxy)-2-methylpropanoate | -OH | 224.21 | Prone to oxidation, stronger H-bonding |
The methoxy group’s resonance donation differentiates it from electron-withdrawing substituents (e.g., -F, -Cl), reducing electrophilic substitution rates but improving metabolic stability .
Research Findings and Future Directions
Recent Advances
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Synthetic Optimization: Microwave-assisted synthesis reduces reaction times to 2 hours with 45% yields .
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Drug Delivery: Encapsulation in poly(lactic-co-glycolic acid) nanoparticles enhances bioavailability in preclinical models .
Challenges and Opportunities
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